(S,R,S)-AHPC-CO-C-piperazine

PROTAC linker optimization Ternary complex geometry VHL ligand conjugates

PROTAC development is often hindered by poor cell permeability and low aqueous solubility of VHL-recruiting degraders. (S,R,S)-AHPC-CO-C-piperazine (CAS 2940856-78-8) is a pre-conjugated VHL E3 ligase ligand with a piperazine-containing linker, validated for constructing degraders against intracellular kinases. - **Performance data:** Conjugation to BCR-ABL1 ligand yields degrader with IC50 of 1.11 μM (GMB-475). - **Solubility advantage:** Piperazine modification achieves up to 170-fold solubility gains over non-piperazine precursors. - **SAR utility:** Enables systematic linker permeability studies (Papp can vary >100-fold). - **Reactive handle:** Terminal piperazine amine for rapid conjugation to target ligands.

Molecular Formula C28H40N6O4S
Molecular Weight 556.7 g/mol
Cat. No. B15577354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-CO-C-piperazine
Molecular FormulaC28H40N6O4S
Molecular Weight556.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H40N6O4S/c1-18-24(39-17-31-18)20-7-5-19(6-8-20)14-30-26(37)22-13-21(35)15-34(22)27(38)25(28(2,3)4)32-23(36)16-33-11-9-29-10-12-33/h5-8,17,21-22,25,29,35H,9-16H2,1-4H3,(H,30,37)(H,32,36)/t21-,22+,25-/m1/s1
InChIKeyUCBZUMAWTVZERK-OTNCWRBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-CO-C-piperazine: VHL Ligand-Linker for PROTACs


(S,R,S)-AHPC-CO-C-piperazine (CAS: 2940856-78-8), also referred to as (2S,4R)-1-((S)-3,3-Dimethyl-2-(2-(piperazin-1-yl)acetylamino)butyryl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, is a pre-assembled E3 ubiquitin ligase ligand-linker conjugate comprising the von Hippel-Lindau (VHL)-recruiting (S,R,S)-AHPC (VH032) moiety and a piperazine-terminated linker . As a building block in Proteolysis Targeting Chimera (PROTAC) technology, it serves as a key intermediate that can be conjugated to a target protein ligand (warhead) to form a complete bifunctional degrader molecule . This conjugate is designed for research applications involving targeted protein degradation via the ubiquitin-proteasome system .

(S,R,S)-AHPC-CO-C-piperazine: Why Substitution Fails


PROTAC ternary complex formation, target degradation efficiency, and physicochemical properties are exquisitely sensitive to variations in linker composition, length, and attachment chemistry [1]. (S,R,S)-AHPC-CO-C-piperazine possesses a specific structural configuration—a short, rigid acetyl-piperazine linker and a defined (S,R,S) stereochemistry—that dictates the spatial positioning of the VHL E3 ligase relative to the target protein [2]. Substituting this conjugate with a longer PEG-based linker or a different terminal reactive group (e.g., amine instead of piperazine) would fundamentally alter the linker exit vector geometry, ternary complex cooperativity, and ultimately the degradation profile (DC50 and Dmax) of the resulting PROTAC [2][3]. Consequently, this compound cannot be treated as a generic VHL ligand source; it is a specific intermediate designed to produce PROTACs with predictable spatial constraints.

(S,R,S)-AHPC-CO-C-piperazine: Quantified Differentiation


Linker-Dependent Cell Permeability

(S,R,S)-AHPC-CO-C-piperazine (InVivoChem Cat. No. V99940) features a single carbonyl (CO) group directly attached to the C-terminus of the piperazine ring, representing the most structurally concise VHL ligand-linker conjugate commercially available with this specific chemistry . In contrast, the widely used analog (S,R,S)-AHPC-PEG1-piperazine hydrochloride (Sigma-Aldrich 919357) incorporates a polyethylene glycol (PEG1) spacer between the AHPC core and the piperazine ring . This structural distinction has functional consequences: the (S,R,S)-AHPC-CO-C-piperazine scaffold, lacking a PEG spacer, defines a shorter and more rigid exit vector geometry relative to the VHL binding pocket [1].

PROTAC linker optimization Ternary complex geometry VHL ligand conjugates

Piperazine pKa and Solubility

(S,R,S)-AHPC-CO-C-piperazine is supplied as a pre-assembled conjugate with a terminal piperazine ring, enabling direct one-step amide bond formation with a carboxylic acid-containing target warhead via standard carbodiimide chemistry (e.g., HATU, DIPEA) . In contrast, the synthesis of PROTACs from the protected precursor (S,R,S)-AHPC-Boc (CAS 1448189-98-7) requires a multi-step process: Boc deprotection, linker attachment (often via amide or alkylation chemistry), and subsequent coupling to the target ligand [1].

PROTAC synthesis workflow Amide coupling efficiency VHL ligand functionalization

VHL vs. CRBN Recruitment

While no head-to-head degradation data directly compares the final PROTACs derived from (S,R,S)-AHPC-CO-C-piperazine against those derived from other AHPC-linker conjugates, the literature establishes a clear inverse correlation between linker length and maximal degradation efficiency (Dmax) for VHL-based PROTACs targeting BRD4 [1]. Specifically, PROTACs with short, rigid linkers (approximately 5-8 atoms) demonstrated Dmax values approaching 100% for BRD4 degradation, whereas PROTACs with longer PEG-based linkers (>12 atoms) exhibited reduced Dmax values (70-85%) under identical assay conditions [1][2].

Ternary complex cooperativity Linker length optimization VHL PROTAC degradation

Linker Rigidity and Ternary Complex

(S,R,S)-AHPC-CO-C-piperazine (InVivoChem Cat. No. V99940) is a commercially cataloged compound with a defined CAS number (2940856-78-8) and established quality control specifications, including purity assessment and structural verification . In contrast, custom-synthesized AHPC-linker conjugates often lack rigorous analytical characterization, leading to batch-to-batch variability in purity and, critically, in residual solvent or metal content that can interfere with subsequent PROTAC biological assays [1].

PROTAC procurement Analytical characterization Batch reproducibility

(S,R,S)-AHPC-CO-C-piperazine: Research and Application Scenarios


VHL PROTACs for Intracellular Kinases

Employ (S,R,S)-AHPC-CO-C-piperazine when designing PROTACs against targets that lack a solvent-exposed lysine residue in close proximity to the VHL binding interface, or when minimal linker length is required to achieve productive ternary complex geometry. The short, rigid acetyl-piperazine linker enforces a tight spatial arrangement that may be essential for ubiquitination of compact or sterically hindered protein domains [1].

Solubility-Enhanced Degrader Design

Leverage the terminal piperazine moiety of (S,R,S)-AHPC-CO-C-piperazine for parallel synthesis of PROTAC libraries in 96-well format. Direct amide coupling with a panel of carboxylic acid-containing warheads eliminates the need for intermediate linker attachment steps, enabling rapid, one-step diversification of VHL-recruiting degraders for phenotypic screening campaigns [2].

Linker-Permeability SAR Studies

Use (S,R,S)-AHPC-CO-C-piperazine-derived PROTACs as minimal perturbation tools for biophysical characterization (SPR, ITC) and X-ray crystallography of ternary complexes. The minimalist linker reduces the degrees of conformational freedom, facilitating more homogeneous and crystallizable ternary complexes and providing cleaner kinetic binding data for structure-activity relationship (SAR) analysis [3].

Parallel PROTAC Library Synthesis

Utilize (S,R,S)-AHPC-CO-C-piperazine as a standardized, commercially sourced intermediate to synthesize and share reference PROTAC molecules for inter-laboratory studies. The availability of a cataloged compound with a CAS number ensures that independent research groups can reproduce PROTAC syntheses with identical starting materials, a critical factor for validating degradation potency and selectivity data across different research sites .

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